molecular formula C6H10N2O3 B014030 N-Nitrosobis(2-oxopropyl)amine CAS No. 60599-38-4

N-Nitrosobis(2-oxopropyl)amine

Cat. No. B014030
CAS RN: 60599-38-4
M. Wt: 158.16 g/mol
InChI Key: AKRYBBWYDSDZHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BOP and its labeled variants, such as 14C-labeled N-nitrosobis(2-oxopropyl)amine, involves multiple steps starting from precursor compounds like lactic-1-14C acid, culminating in a substance that has been crucial for tracing and understanding its metabolic pathways and carcinogenic activity (Nagel & Kupper, 1978).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of BOP are not directly provided in the sourced papers, the chemical's ability to undergo base-catalyzed, intramolecular aldol condensation, forming cyclic nitrosamine compounds which further decompose, indicates a complex structure that actively interacts with biological systems (Boux, Milligan, & Archer, 1988).

Chemical Reactions and Properties

BOP undergoes base-catalyzed decomposition to yield cyclic nitrosamines and other products, showcasing its reactive nature. This reactivity underlies its potent carcinogenic effects, as these chemical transformations are integral to its interaction with biological tissues and its capability to induce cancer (Boux, Milligan, & Archer, 1988).

Physical Properties Analysis

The physical properties of BOP, such as its stability under certain conditions and its solubility, are inferred through studies focusing on its carcinogenicity and metabolism. The compound's effective administration in various forms (subcutaneous injections, oral gavage) to animal models for carcinogenesis studies suggests it possesses properties conducive to biological experiments (Pour, Althoff, Krüger, & Mohr, 1977).

Chemical Properties Analysis

BOP's chemical properties, particularly its carcinogenic potency and the ability to be metabolically activated by specific tissues, are critical for understanding its impact. Its metabolism, leading to various metabolites, highlights the complex interactions between BOP and biological systems. These interactions are crucial for its carcinogenic effects, as demonstrated in studies showing differential tissue sensitivity and carcinogenesis across species (Whalley, Iqbal, & Epstein, 1981).

Scientific Research Applications

  • Prostate Cancer Research : N-Nitrosobis(2-oxopropyl)amine has been found to induce hyperplastic, preneoplastic, and neoplastic prostatic changes in rats. This makes it a unique tool for investigating important aspects of prostate cancer (Pour, 1983).

  • Pancreatic Cancer Studies : It has been shown to induce pancreatic duct adenomas and adenocarcinomas in Syrian hamsters, making it a potent model for pancreatic carcinogenesis studies (Pour, Althoff, Krüger, & Mohr, 1977).

  • Lip Tumor Induction : Topical application of this compound can lead to benign and malignant lip tumors in female Syrian hamsters (Pour, Salmasi, Helgeson, & Stepan, 1980).

  • Metabolite Formation and Its Implications : It can form a potential methylating metabolite, N-nitrosomethyl(2-oxopropyl)amine, in hamster pancreas and liver. This aspect is significant in understanding its carcinogenic mechanism (Lawson et al., 1981).

  • Carcinogenic Potency in Newborn Rats : In newborn rats, N-nitrosobis(2-oxopropyl)amine can cause hepatocellular carcinoma, nephroblastoma, and gonadal stromal tumors of the testis, highlighting its potency across different species (Rao, Subbarao, & Scarpelli, 1985).

  • Comparative Carcinogenic Effectiveness : It is considered the most potent carcinogen in Syrian hamsters, inducing pancreatic duct, lung, and hepatocellular and cholangiocellular neoplasms (Lijinsky, Saavedra, Knutsen, & Kovatch, 1984).

  • Chemical Decomposition and Derivatives : The compound undergoes base-catalyzed intramolecular aldol condensation to yield cyclic nitrosamine and 3-hydroxy-5-methylpyridine, a reaction important for understanding its chemical behavior and potential biological effects (Boux, Milligan, & Archer, 1988).

  • Mutagenicity Studies : N-Nitrosobis(2-oxopropyl)amine and its related compounds show varying mutagenic responses depending on the presence of specific enzymes and strains of bacteria used for testing, suggesting complexity in its mutagenic potential (Mori et al., 1983).

Safety And Hazards

N-Nitrosobis(2-oxopropyl)amine is a suspected carcinogen with experimental carcinogenic, neoplastigenic, tumorigenic data5. It is poisonous by ingestion and subcutaneous routes5. When heated to decomposition, it emits toxic fumes of NOx5.


properties

IUPAC Name

N,N-bis(2-oxopropyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRYBBWYDSDZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(CC(=O)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021022
Record name 1,1′-(Nitrosoimino)bis[2-propanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosobis(2-oxopropyl)amine

CAS RN

60599-38-4
Record name 1,1′-(Nitrosoimino)bis[2-propanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60599-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosobis(2-oxopropyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1′-(Nitrosoimino)bis[2-propanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(2-OXOPROPYL)NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,660
Citations
W Lijinsky, JE Saavedra, GL Knutsen… - Journal of the …, 1984 - academic.oup.com
For examination of metabolic interrelationships in carcinogenesis between N-nitroso2,6-dimethylmorpholine, N-nitrosobis(2-oxopropyl)amine (CAS: 60599-38-4), N-nitrosobis(2-…
Number of citations: 27 0-academic-oup-com.brum.beds.ac.uk
MM Mangino, PF Hollenberg, DG Scarpelli - Cancer research, 1987 - AACR
The metabolic activation of the carcinogens N-nitrosobis(2-oxopropyl)amine (BOP) and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) by Fischer rat and Syrian hamster …
Number of citations: 2 aacrjournals.org
M Hori, M Mutoh, R Ishigamori, T Imai, M Takahashi - in vivo, 2018 - iv.iiarjournals.org
Background/Aim: Our aim was to investigate whether tissue with fatty infiltration within the lobes of the pancreas (scattered FI) is sensitive to carcinogen-induced pancreatic ductal …
Number of citations: 4 iv.iiarjournals.org
M Takahashi, T Kitahashi, R Ishigamori… - …, 2008 - academic.oup.com
Elevated protein expression of inducible nitric oxide synthase (iNOS) has been observed in human pancreatic cancers and therefore, iNOS may play important roles in pancreatic …
Number of citations: 27 0-academic-oup-com.brum.beds.ac.uk
P Pour, S Salmasi, R Runge, R Gingell… - Journal of the …, 1979 - academic.oup.com
Weekly sc injections of equitoxic doses of N-nitrosobis(2-hydroxypropyl)amine (BHP) and N-nitrosobis(2-oxopropyl)amine (BOP) to Wistar-derived MRC rats induced tumors. The …
Number of citations: 76 0-academic-oup-com.brum.beds.ac.uk
M Hori, T Kitahashi, T Imai, R Ishigamori, S Takasu… - Pancreas, 2011 - journals.lww.com
Objectives: Obesity is associated with increased pancreatic cancer risk, although the mechanisms have yet to be detailed. This study aimed to elucidate promotion of pancreatic cancer …
Number of citations: 49 journals.lww.com
F Furukawa, A Nishikawa, IS Lee… - … journal of cancer, 2003 - Wiley Online Library
The modification effects of nimesulide, a cyclooxygenase (COX)‐2 inhibitor, administration during the postinitiation phase of pancreatic carcinogenesis were investigated in hamsters …
Y Takeuchi, M Takahashi, K Sakano, M Mutoh… - …, 2007 - academic.oup.com
Fat intake and obesity are positively correlated with pancreatic cancer in humans. N-nitrosobis(2-oxopropyl)amine (BOP) induces pancreatic ductal adenocarcinomas limited to Syrian …
Number of citations: 34 0-academic-oup-com.brum.beds.ac.uk
A Tsuchida, T Itoi, K Kasuya, M Endo… - …, 2005 - academic.oup.com
Pancreaticobiliary maljunction (PBM) is a high risk factor in biliary tract carcinoma. The chemopreventive action of a cyclooxygenase (COX)-2 inhibitor (meloxicam) on N -nitrosobis (2-…
Number of citations: 26 0-academic-oup-com.brum.beds.ac.uk
T Lawson, C Kolar, R Garrels, E Kirchmann… - Journal of cancer …, 1989 - Springer
The activation of 3 H-labeled N-nitrosobis(2-oxopropyl)amine ([ 3 H]BOP) by pancreas acinar and duct tissue from Syrian hamsters and MRC-Wistar rats in vitro was measured as DNA …

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